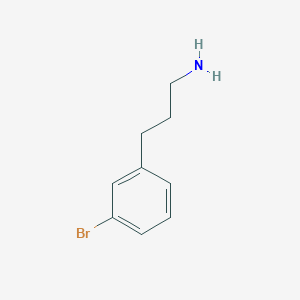

3-(3-Bromophenyl)propan-1-amine

Overview

Description

3-(3-Bromophenyl)propan-1-amine is an organic compound with the molecular formula C9H12BrN It is a derivative of phenylpropanamine, where a bromine atom is substituted at the third position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)propan-1-amine can be achieved through several methods. One common approach involves the bromination of phenylpropanamine. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Bromophenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles under specific conditions.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of azides or thiols derivatives.

Scientific Research Applications

3-(3-Bromophenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biological targets.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)propan-1-amine involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in its reactivity and binding properties. The compound may interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

- 3-(4-Bromophenyl)propan-1-amine

- 3-(2-Bromophenyl)propan-1-amine

- 3-(3-Chlorophenyl)propan-1-amine

Comparison: 3-(3-Bromophenyl)propan-1-amine is unique due to the position of the bromine atom, which influences its chemical reactivity and biological interactions. Compared to its isomers, it may exhibit different selectivity and potency in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(3-Bromophenyl)propan-1-amine, also known as (S)-3-Amino-3-(3-bromophenyl)propan-1-ol, is an organic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The compound has the molecular formula C9H12BrNO and features a bromophenyl group attached to a propan-1-amine backbone. The presence of the bromine atom enhances its reactivity and biological activity through mechanisms such as halogen bonding and hydrophobic interactions. Its chiral nature also contributes to its unique biological effects.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens. Its ability to form hydrogen bonds with biomolecules may disrupt microbial cell functions, leading to antimicrobial effects.

- Anticancer Properties : Studies have indicated that this compound can induce apoptosis in cancer cells. The bromophenyl moiety may interact with specific receptors or enzymes involved in cancer progression, making it a candidate for further investigation in cancer therapy.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features and biological activities:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 3-Amino-3-(phenyl)propan-1-ol | C9H13NO | Lacks bromine; used in similar synthetic pathways | Moderate antimicrobial activity |

| 4-Bromoaniline | C6H6BrN | Contains only an amine; used in dye synthesis | Limited biological activity |

| (S)-Phenylalanine | C9H11NO2 | An amino acid; important in protein synthesis | Essential for metabolic processes |

| 3-Amino-3-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Chlorine instead of bromine; alters reactivity | Similar anticancer properties |

Antimicrobial Effects

In a study examining the antimicrobial properties of various brominated compounds, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.

Anticancer Activity

A notable case study involved the evaluation of this compound's effects on human cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential role as an anticancer agent. Further research is needed to elucidate the specific molecular targets involved in this process .

Properties

IUPAC Name |

3-(3-bromophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPGRDQALSKYUEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40593168 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174689-12-4 | |

| Record name | 3-(3-Bromophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40593168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.